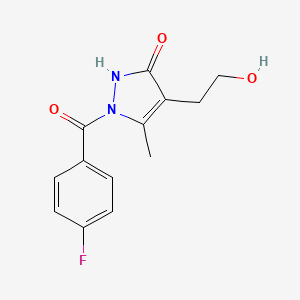

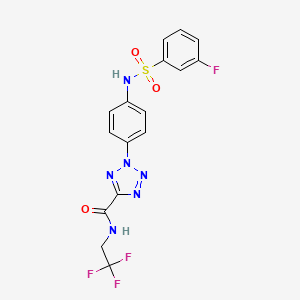

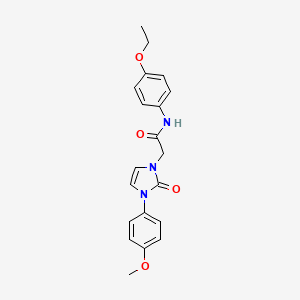

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMHM belongs to the class of pyrazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Applications De Recherche Scientifique

Synthesis and Logic Gate Application

A novel application of compounds containing the pyrazolone-ring unit, similar to the specified chemical structure, involves the synthesis of photo-switchable molecules that exhibit reversible photochromic properties. These properties are leveraged in the creation of an INHIBIT logic gate, demonstrating the compound's potential in molecular electronics. The mechanism behind the photochromism involves intra- and intermolecular double-proton transfer, a process stimulated by chemical inputs like H+, OH−, and Zn2+, showcasing the chemical's versatility in sensor and logic gate applications (Xie et al., 2009).

Antimicrobial Activity

Research has also explored the antimicrobial potential of fluorine-containing pyrazolones, akin to the compound . Synthesized derivatives have demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their utility in developing new antibacterial agents. This antimicrobial activity, characterized by the minimum inhibitory concentration (MIC50), highlights the compound's potential in medical and pharmaceutical research (Gadakh et al., 2010).

Potential Antitumor Properties

Compounds with fluorinated pyrazole rings have been studied for their antitumor properties, with specific derivatives showing activity against lung cancer cells at concentrations lower than the reference drug 5-fluorodeoxyuridine. Such findings underscore the potential of these compounds in cancer research and therapy, paving the way for the development of novel antitumor agents with enhanced efficacy and specificity (Hammam et al., 2005).

Fluorescence Studies for Antitumoral Applications

Fluorescence studies on compounds structurally related to the specified chemical have shown potential antitumoral activities. These studies, performed both in solution and in lipid membranes, indicate that such compounds can preferentially locate within cellular structures, suggesting a targeted mechanism of action against tumor cells. The fluorescence properties, especially in polar solvents, point to their potential use in diagnostic and therapeutic applications in oncology (Castanheira et al., 2011).

Propriétés

IUPAC Name |

2-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c1-8-11(6-7-17)12(18)15-16(8)13(19)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSFYTYEGVEWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-nitrophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2862015.png)

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

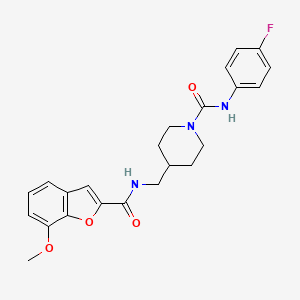

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)